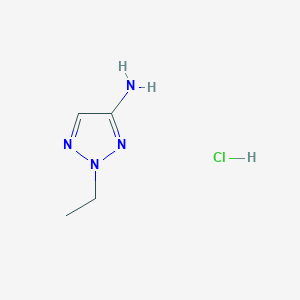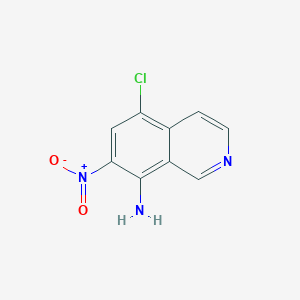![molecular formula C9H7F3O3 B1423756 4-[(Trifluoromethoxy)methyl]benzoic acid CAS No. 1262413-29-5](/img/structure/B1423756.png)
4-[(Trifluoromethoxy)methyl]benzoic acid
Vue d'ensemble
Description
4-[(Trifluoromethoxy)methyl]benzoic acid is a substituted benzoic acid . It is used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Synthesis Analysis
The synthesis of 4-[(Trifluoromethoxy)methyl]benzoic acid involves the coupling of N,N’-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . The kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .Molecular Structure Analysis
The molecular formula of 4-[(Trifluoromethoxy)methyl]benzoic acid is C9H7F3O3 . The average mass is 220.145 Da and the monoisotopic mass is 220.034729 Da .Chemical Reactions Analysis
The chemical reactions involving 4-[(Trifluoromethoxy)methyl]benzoic acid are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
4-[(Trifluoromethoxy)methyl]benzoic acid is a white to light yellow crystal powder . It has a melting point of 150-154 °C .Applications De Recherche Scientifique
Synthesis of Salicylanilide Derivatives
This compound is utilized in the synthesis of salicylanilide derivatives, which are important due to their potential pharmacological activities. The process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Internal Standard for GC/MS Analysis
4-[(Trifluoromethoxy)methyl]benzoic acid serves as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by gas chromatography-mass spectrometry (GC/MS) methods. This application is crucial for achieving accurate and precise analytical results .
Research on Fluorinated Compounds
The compound’s structure, featuring a trifluoromethoxy group, makes it a subject of interest in research focused on the properties and reactivity of fluorinated compounds. This research can lead to the development of new materials and pharmaceuticals .
Study of Metabolic Pathways
Researchers use 4-[(Trifluoromethoxy)methyl]benzoic acid to study metabolic pathways involving similar structures. This can provide insights into how such compounds are processed in biological systems .
Development of Diagnostic Reagents
Due to its unique chemical properties, this compound can be used in the development of diagnostic reagents. These reagents can be used for detecting specific enzymes or substrates in complex biological samples .
Synthesis of Liquid Crystals
The trifluoromethoxy group contributes to the liquid crystalline properties of materials. Therefore, this compound can be used in the synthesis of new types of liquid crystals with potential applications in displays and other electronic devices .
Creation of Fluorinated Polymers
4-[(Trifluoromethoxy)methyl]benzoic acid can be a monomer in the creation of fluorinated polymers. These polymers have unique properties like resistance to solvents and high temperatures, making them valuable in various industrial applications .
Agricultural Chemical Research
The compound’s structural features make it a candidate for the synthesis of novel agricultural chemicals. These chemicals could offer improved efficacy and safety profiles for pest control and crop management .
Safety and Hazards
Propriétés
IUPAC Name |
4-(trifluoromethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKIRYQDRWETHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)
![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)


![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)